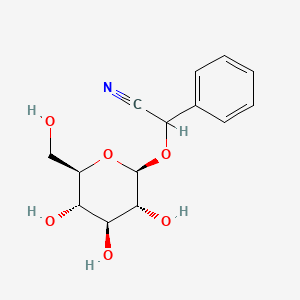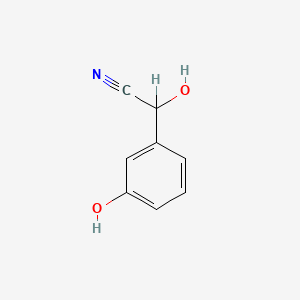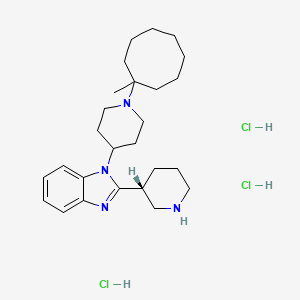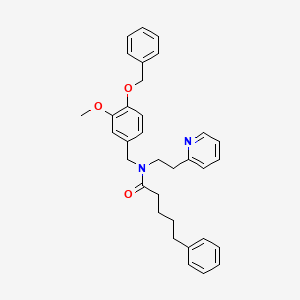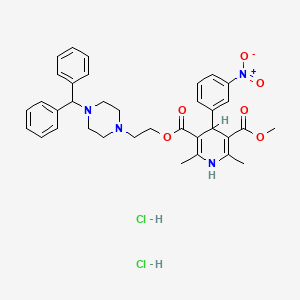
盐酸马尼地平
描述
Manidipine dihydrochloride is a dihydropyridine calcium channel blocker used to treat hypertension . It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages .
Synthesis Analysis
Manidipine dihydrochloride can be synthesized through a reaction with para-dimethylaminobenzaldehyde (PDAB), N-napthylethylenediamine dihydrochloride (NEDD), and 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride .Molecular Structure Analysis
The molecular formula of Manidipine dihydrochloride is C35H38N4O6.2HCl . The molecular weight is 683.62 .Chemical Reactions Analysis
Manidipine dihydrochloride reacts with para-dimethylaminobenzaldehyde (PDAB) and methanolic sulfuric acid at room temperature to form a green chromogen measured at 436.97 nm . It also reacts with diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to form a pink chromogen measured at 550.20 nm .Physical And Chemical Properties Analysis
Manidipine dihydrochloride has a molecular weight of 683.62 . It is soluble in DMSO at 20 mg/mL . It is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives .科学研究应用
控释
盐酸马尼地平已被研究用于控释系统。 研究探索了将其掺入微粒以实现口服递送,旨在实现药物的持续和控释 .
分析化学
在分析化学中,已经开发出用于定量分析散装和合成混合物中盐酸马尼地平的方法,这对于质量控制和制剂开发至关重要 .
固态表征
盐酸马尼地平的固态表征对于了解其物理和化学性质至关重要,这些性质会影响其稳定性、生物利用度和治疗效果 .
降压治疗
从药理学角度来看,盐酸马尼地平由于其阻断平滑肌细胞钙通道的能力而用作降压药,从而导致血管舒张和血压降低 .
抗炎作用
马尼地平已显示出在减少人内皮细胞和巨噬细胞中促炎细胞因子分泌方面的潜力,这可能对炎症性疾病有影响 .
肾脏保护
它以其肾脏保护作用而闻名,特别是在减少肾小球内压和微量白蛋白尿方面,这些是慢性肾病的重要因素 .
亲脂性和选择性
由于其亲脂性以及对血管的高度选择性,马尼地平诱导周围血管舒张,而心肌抑制作用最小,使其成为心血管研究的候选药物 .
对胰岛素抵抗的影响
作用机制
Target of Action
Manidipine dihydrochloride primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is a key factor in regulating blood pressure.
Mode of Action
Manidipine dihydrochloride binds to and dissociates slowly from these calcium channels, effectively blocking the entrance of extracellular calcium into the cell . This action prevents the contraction of the vascular smooth muscle cells, leading to vasodilation .
Biochemical Pathways
The contraction of vascular smooth muscle is stimulated by Gq coupled receptors, which produce calcium release from the sarcoplasmic reticulum . This is followed by the opening of voltage-dependent calcium channels and an influx of calcium into the cell, ultimately producing contraction . By blocking these channels, manidipine dihydrochloride interrupts this pathway, preventing contraction and causing vasodilation .
Result of Action
The primary result of manidipine dihydrochloride’s action is a decrease in blood pressure . This is achieved through the vasodilation caused by the prevention of vascular smooth muscle contraction . Additionally, manidipine dihydrochloride produces renal vasodilation and an increase in natriuresis, which likely contributes to the antihypertensive effect by reducing blood volume .
安全和危害
Manidipine dihydrochloride is toxic if swallowed . It should be handled with personal protective equipment and face protection . Avoid getting it in eyes, on skin, or on clothing . Avoid dust formation and do not breathe dust, vapor, mist, or gas . It should be used only under a chemical fume hood .
生化分析
Biochemical Properties
Manidipine dihydrochloride interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells . By binding to these channels, it blocks the entrance of extracellular calcium into the cell, preventing contraction . This results in vasodilation, which decreases blood pressure .
Cellular Effects
Manidipine dihydrochloride has a significant impact on various types of cells and cellular processes. It produces vasodilation, resulting in lower blood pressure . Additionally, it produces renal vasodilation and an increase in natriuresis . This likely contributes to the antihypertensive effect by reducing blood volume .
Molecular Mechanism
The molecular mechanism of action of Manidipine dihydrochloride involves its interaction with L- and T-type voltage-dependent calcium channels on smooth muscle cells . It binds to these channels and dissociates slowly, blocking the entrance of extracellular calcium into the cell and preventing contraction . This produces vasodilation which decreases blood pressure .
Temporal Effects in Laboratory Settings
The onset of inhibition of calcium influx by Manidipine dihydrochloride is gradual and is maintained for prolonged periods after washout in in vitro and in vivo studies . The effects are maintained for the 24-hour dose interval in hypertensive patients .
Metabolic Pathways
Manidipine dihydrochloride is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives . These make up 4-7% and 22-24% of the dose excreted in the urine .
Transport and Distribution
Manidipine dihydrochloride is 99% bound to human plasma proteins . It is eliminated through extensive metabolism, with 63% eliminated in the feces and 31% in the urine as metabolites .
Subcellular Localization
Given its mechanism of action, it can be inferred that it localizes to the cell membrane where it interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells .
属性
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNGBXKBDUGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-50-6 (Parent) | |
| Record name | Manidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020796 | |
| Record name | Manidipine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-75-5 | |
| Record name | Manidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manidipine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Manidipine dihydrochloride exert its antihypertensive effect?
A1: Manidipine dihydrochloride is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels found in vascular smooth muscle cells. [, , , , , , ] By inhibiting calcium influx through these channels, Manidipine dihydrochloride prevents muscle contraction, leading to vasodilation and a reduction in blood pressure. [, , , , ]
Q2: What is the molecular formula and weight of Manidipine dihydrochloride?
A2: Manidipine dihydrochloride has the molecular formula C30H38N4O6 · 2HCl and a molecular weight of 603.57 g/mol. [, ]
Q3: Are there any known interactions between Manidipine dihydrochloride and excipients used in pharmaceutical formulations?
A3: Yes, research indicates a potential interaction between Manidipine dihydrochloride and lactose monohydrate, a commonly used excipient. [, ] This interaction seems to be accelerated under compression and involves the water of crystallization within lactose monohydrate. [, ]
Q4: How does the particle size of lactose monohydrate influence its interaction with Manidipine dihydrochloride?
A4: Studies show that the particle size of lactose monohydrate can significantly impact its interaction with Manidipine dihydrochloride. [] Larger particle sizes of lactose monohydrate appear to exhibit a different interaction profile with Manidipine dihydrochloride compared to smaller particle sizes, particularly under compression. []
Q5: Does the presence of magnesium stearate influence the interaction between Manidipine dihydrochloride and lactose monohydrate?
A5: Yes, the addition of magnesium stearate, a common lubricant in pharmaceutical formulations, has been shown to affect the interaction between Manidipine dihydrochloride and lactose monohydrate. [] Increasing the amount of magnesium stearate appears to modify the thermal behavior of the mixture under compression. []
Q6: What are the differences in powder properties between Manidipine dihydrochloride and Benidipine hydrochloride?
A6: While both Manidipine dihydrochloride and Benidipine hydrochloride are 1,4-dihydropyridine calcium channel blockers with similar physicochemical properties, they exhibit distinct powder properties. [, ] Manidipine dihydrochloride demonstrates greater adherence compared to Benidipine hydrochloride, as evidenced by thermal analysis and mechanical studies. []
Q7: What analytical techniques are commonly employed to study Manidipine dihydrochloride?
A7: Various analytical methods are used to study Manidipine dihydrochloride, including: - High-performance liquid chromatography (HPLC) [, , , ] - Differential scanning calorimetry (DSC) [, , , ]- Visible spectrophotometry []- Raman spectroscopy []- Electrochemical methods like cyclic voltammetry and differential pulse polarography [, ]
Q8: Are there stability-indicating analytical methods available for Manidipine dihydrochloride?
A9: Yes, researchers have developed and validated stability-indicating HPLC and HPTLC methods for quantifying Manidipine dihydrochloride in both bulk drug and pharmaceutical formulations. [, ] These methods can effectively separate and quantify the drug from its degradation products. [, ]
Q9: Has Manidipine dihydrochloride been explored for drug delivery applications?
A10: Yes, research explored the potential of using Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microparticles as carriers for the controlled oral delivery of Manidipine dihydrochloride. [] These microparticles demonstrated sustained drug release and prolonged antihypertensive effects in animal studies. []
Q10: Are there any studies on the pharmacokinetics of Manidipine dihydrochloride in specific patient populations?
A11: Yes, studies investigated the pharmacokinetics of Manidipine dihydrochloride in patients with hepatic impairment. [, ] These studies showed altered pharmacokinetic parameters in patients with moderate hepatic impairment, suggesting a need for dose adjustment in these individuals. [, ]
Q11: Have any pharmacokinetic interaction studies been conducted with Manidipine dihydrochloride?
A12: Yes, a study examined the potential for pharmacokinetic interactions between Manidipine dihydrochloride and Delapril, an angiotensin-converting enzyme inhibitor. [, ] While co-administration resulted in minor alterations in the pharmacokinetic parameters of both drugs, the changes were deemed clinically insignificant. [, ]
Q12: Have the optical isomers of Manidipine dihydrochloride been synthesized and studied?
A13: Yes, both (+)- and (-)-enantiomers of Manidipine dihydrochloride have been synthesized and their biological activities evaluated. [] Notably, the (S)-(+)-enantiomer exhibited significantly higher potency as an antihypertensive agent compared to the (R)-(-)-enantiomer in preclinical studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
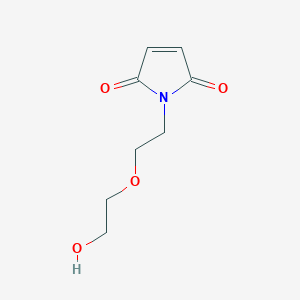
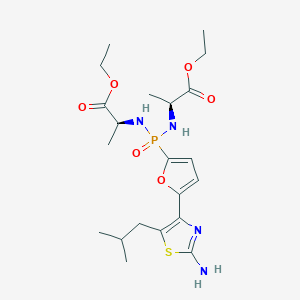
![1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1675946.png)




